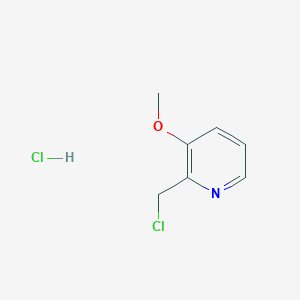
(4-(Cyclopropylthio)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyclopropylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.
Mecanismo De Acción
Target of Action
The primary target of (4-(Cyclopropylthio)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd-C bond .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For instance, the compound is stored under nitrogen at a temperature of 4°C , indicating that its stability and efficacy could be affected by changes in these conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylthio)phenyl)boronic acid typically involves the following steps:
Formation of the Cyclopropylthio Intermediate: The initial step involves the synthesis of the cyclopropylthio intermediate. This can be achieved by reacting cyclopropylthiol with a suitable halogenated phenyl compound under basic conditions.
Borylation: The cyclopropylthio intermediate is then subjected to borylation. This step often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Cyclopropylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with various aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The compound can undergo oxidation reactions to form the corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4-(Cyclopropylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylthio group and is less sterically hindered.
(4-Methylphenyl)boronic Acid: Contains a methyl group instead of a cyclopropylthio group.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a cyclopropylthio group.
Uniqueness
(4-(Cyclopropylthio)phenyl)boronic acid is unique due to the presence of the cyclopropylthio group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring specific steric and electronic environments.
Propiedades
Número CAS |
411229-80-6 |
|---|---|
Fórmula molecular |
C7H9BO2S |
Peso molecular |
168.03 g/mol |
Nombre IUPAC |
(4-cyclopropylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
Clave InChI |
UMSYSGLQQACJEG-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)SC2CC2)(O)O |
SMILES canónico |
B(C1=CC(=CS1)C2CC2)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)
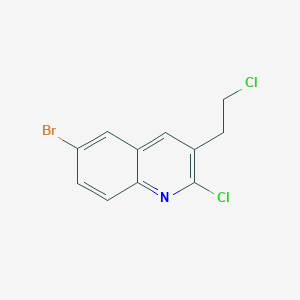
![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)
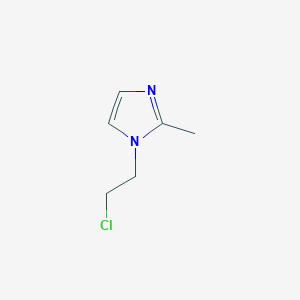
![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)
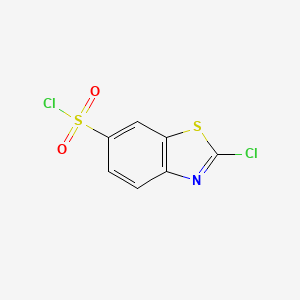
![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)
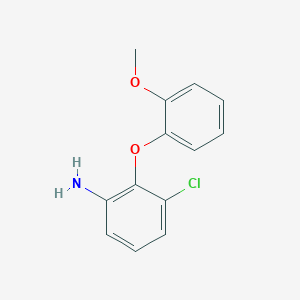

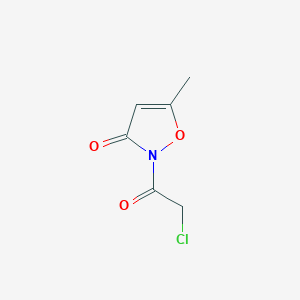
![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)


